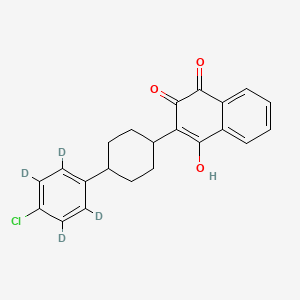![molecular formula C12H23N3O2 B1462012 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one CAS No. 1019340-54-5](/img/structure/B1462012.png)
2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one
Descripción general
Descripción
2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one, also known as AMPME, is an organic compound that has been used for various scientific research applications. It is a member of the morpholine family and is composed of a nitrogen-containing heterocyclic ring with a methyl group attached to the nitrogen atom. AMPME has been used in the synthesis of various compounds, as well as in the study of its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The compound can serve as a precursor for synthesizing bioactive piperidine derivatives. These derivatives can be designed to target specific receptors or enzymes within biological systems, potentially leading to the development of new drugs .
Development of Anticancer Agents
The piperidine moiety is a common feature in many anticancer agents. By incorporating the “2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one” structure, researchers can explore its efficacy in disrupting cancer cell proliferation and inducing apoptosis. This could be particularly useful in creating targeted therapies for various types of cancer .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown promise as antimicrobial and antifungal agents. The subject compound could be utilized to synthesize new derivatives with enhanced activity against resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .
Neuropharmacological Research
Given its structural complexity, this compound could be used in neuropharmacological research to study its interaction with neural receptors. It may help in understanding the mechanism of action of morpholine and piperidine derivatives in the central nervous system, which is valuable for developing treatments for neurological disorders .
Analgesic and Anti-inflammatory Drug Design
The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable candidates for pain management and inflammation control. Research into the applications of “2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one” could lead to the creation of new pain relievers with fewer side effects than current medications .
Alzheimer’s Disease and Cognitive Disorders
Compounds containing piperidine structures have been investigated for their potential role in treating Alzheimer’s disease and other cognitive disorders. The compound could be used to synthesize molecules that inhibit or modulate enzymes like acetylcholinesterase, which are involved in the progression of Alzheimer’s disease .
Propiedades
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-8-11-2-1-3-14(9-11)10-12(16)15-4-6-17-7-5-15/h11H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOJHBFJSUXDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




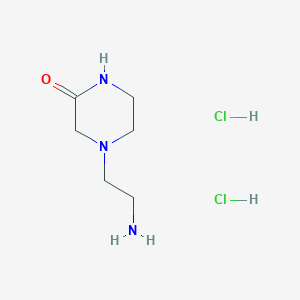
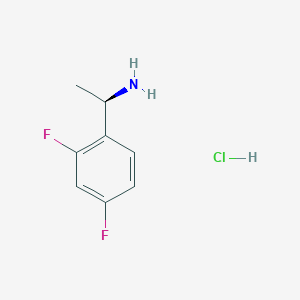
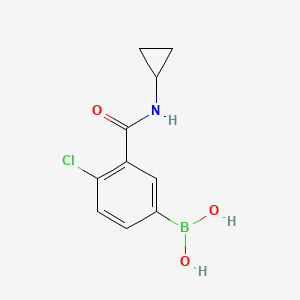
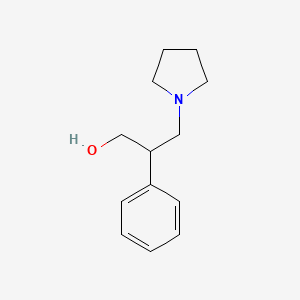
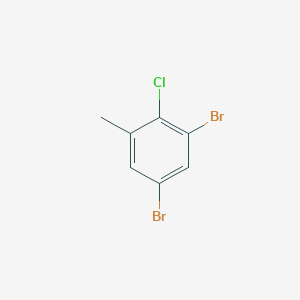


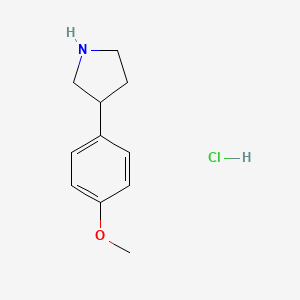
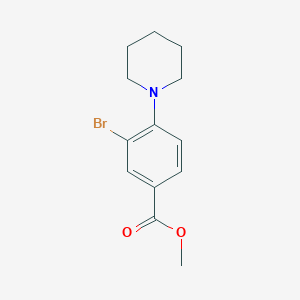
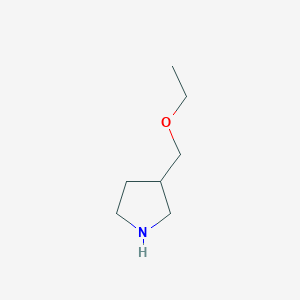
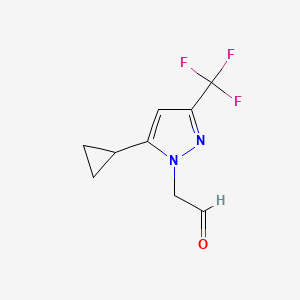
![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)
